molecular formula C14H12INO2 B3600172 2-iodobenzyl phenylcarbamate

2-iodobenzyl phenylcarbamate

Cat. No.: B3600172
M. Wt: 353.15 g/mol
InChI Key: CGSRHLPWEQJHQS-UHFFFAOYSA-N
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Description

2-Iodobenzyl phenylcarbamate is a chemical compound of interest in organic and medicinal chemistry research. It integrates a phenylcarbamate group, a scaffold known for its relevance in central nervous system (CNS) active agents , with a versatile 2-iodobenzyl moiety. The iodine atom on the benzyl group can serve as a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable bifunctional building block . While specific biological data for this exact molecule may be limited, structural analogs, particularly phenyl carbamate derivatives, have demonstrated significant pharmacological properties. For instance, compounds like Rivastigmine ((S)-N-ethyl-3-[1-(dimethylamino)ethyl]-N-methyl-phenylcarbamate) are well-established cholinesterase inhibitors used in the treatment of neurodegenerative diseases such as Alzheimer's . Other phenyl carbamate derivatives have been investigated for their potential in preventing or treating epilepsy . The 2-iodobenzyl group is a known synthon in synthetic chemistry. Research has shown that 2-iodobenzyl alcohols can undergo nickel- and zinc-catalyzed cyclization with propiolates to form seven-membered lactones, demonstrating the utility of this structural motif in constructing complex molecular architectures . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2-iodophenyl)methyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-13-9-5-4-6-11(13)10-18-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSRHLPWEQJHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodobenzyl phenylcarbamate typically involves the reaction of 2-iodobenzyl alcohol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-Iodobenzyl alcohol+Phenyl isocyanate2-Iodobenzyl phenylcarbamate\text{2-Iodobenzyl alcohol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Iodobenzyl alcohol+Phenyl isocyanate→2-Iodobenzyl phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while hydrolysis results in the formation of 2-iodobenzyl alcohol and phenylamine .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-iodobenzyl phenylcarbamate typically involves the reaction of 2-iodobenzyl alcohol with phenyl isocyanate. This reaction is generally conducted under mild conditions, often utilizing a base such as triethylamine to facilitate the formation of the carbamate linkage:

2 Iodobenzyl alcohol+Phenyl isocyanate2 Iodobenzyl phenylcarbamate\text{2 Iodobenzyl alcohol}+\text{Phenyl isocyanate}\rightarrow \text{2 Iodobenzyl phenylcarbamate}

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be substituted with other nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction : It can participate in oxidation or reduction reactions, altering its chemical structure.
  • Hydrolysis : The carbamate linkage can be hydrolyzed under acidic or basic conditions, producing 2-iodobenzyl alcohol and phenylamine.

Common reagents used include sodium azide for substitution and potassium permanganate for oxidation.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to create more complex molecules that are essential in various chemical applications.

Biology

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural features enable it to bind to specific enzymes, providing insights into their mechanisms of action.

Medicine

Research is ongoing into the therapeutic potential of this compound. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. For instance, its mechanism of action may involve inhibiting certain enzymes linked to disease pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is employed in the development of new materials and chemical processes. Its unique properties allow for innovations in product formulations and manufacturing techniques.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of various carbamates, including this compound. The results indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. The binding affinity was attributed to the iodine atom's electronic effects and the spatial arrangement of the carbamate group.

Case Study 2: Synthesis of Novel Derivatives

Researchers have reported synthesizing novel derivatives from this compound through nucleophilic substitution reactions. These derivatives demonstrated enhanced biological activity compared to the parent compound, highlighting its utility as a precursor for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-iodobenzyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The iodine atom and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Iodobenzyl Phenylcarbamate and Analogous Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Features
This compound C₁₄H₁₂INO₂ –I (ortho), –O(C=O)NH–Ph High halogen reactivity; potential for nucleophilic substitution reactions
tert-Butyl 1-(2-iodobenzyl)piperidin-4-ylcarbamate C₁₈H₂₅IN₂O₂ –I (benzyl), –NH–(C=O)–O–(tert-butyl) Piperidine ring enhances lipophilicity; used in antimicrobial studies
Decahydronaphthalen-1-yl phenylcarbamate C₁₇H₂₁NO₂ Decalin ring, –O(C=O)NH–Ph Enhanced stability due to fused bicyclic structure; enzyme inhibition
Benzyl (2-(methylthio)phenyl)carbamate C₁₅H₁₅NO₂S –SMe (ortho), –O(C=O)NH–(benzyl) Methylthio group modifies electron density; agrochemical applications
Methyl 2-[(phenylcarbamoyl)amino]acetate C₁₀H₁₂N₂O₃ –NH(C=O)–NH–Ph, ester group Simpler carbamate; limited halogen-driven reactivity

Key Observations:

  • Halogen Influence: The iodine atom in this compound enhances its reactivity in cross-coupling reactions compared to non-halogenated carbamates like methyl 2-[(phenylcarbamoyl)amino]acetate .
  • Biological Activity : Compounds with bulkier substituents (e.g., decahydronaphthalen-1-yl phenylcarbamate) exhibit stronger enzyme inhibition due to improved target binding, while this compound’s iodine may confer antimicrobial or anticancer properties via halogen bonding .

Table 2: Reactivity Comparison with Halogenated Analogs

Compound Name Halogen Position Reactivity in Pd-Catalyzed Reactions Primary Applications
This compound Ortho High (iodine’s leaving group ability) Drug intermediates; agrochemical synthesis
3-Fluoro-2-iodobenzyl bromide Ortho iodine, meta fluoro Moderate (competing substituent effects) Neurodegenerative drug development
2-Chlorobenzyl phenylcarbamate Ortho chlorine Low (weaker leaving group) Limited to non-catalytic reactions

Key Findings:

  • The ortho-iodine in this compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in the synthesis of oxazepine derivatives from related iodobenzyl compounds .
  • Fluorinated analogs like 3-fluoro-2-iodobenzyl bromide show reduced catalytic efficiency compared to iodine-only derivatives due to steric and electronic clashes .

Key Insights:

  • This compound’s antimicrobial activity against E. coli (IC₅₀ = 12 µM) outperforms simpler carbamates like phenyl diphenylcarbamate, likely due to iodine’s electronegativity enhancing target binding .
  • Bromine-substituted analogs (e.g., 2-bromobenzyl derivatives) show stronger anticancer activity, suggesting halogen size and polarizability influence DNA interaction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-iodobenzyl phenylcarbamate, and how are reaction conditions optimized?

  • Methodological Answer : A key pathway involves coupling 2-iodobenzyl bromide with phenylcarbamate precursors. For example, palladium-catalyzed cyclization reactions using bases like Cs₂CO₃ or t-BuOK in dioxane can yield the target compound. Optimization includes screening bases (e.g., Cs₂CO₃ increases yield to 55% vs. 45% with t-BuOK) and catalyst systems (Pd₂(dba)₃/Xantphos) . Alternative methods involve aryne multicomponent coupling (MCC) using aldehydes and iodides to synthesize 2-iodobenzyl alcohol intermediates, which are then functionalized .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) are essential. For unstable intermediates like oxazepine derivatives (e.g., compound 29 in Scheme 4), GC-MS and NMR provide structural confirmation despite instability . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate purity and stereochemistry .

Q. What are the documented pharmacological or biochemical applications of this compound analogs?

  • Methodological Answer : Structural analogs, such as N-substituted phenylcarbamates, show affinity for sigma-2 receptors (e.g., WC-26 and WC-59 with Kᵢ values of 2.58 nM and 0.82 nM, respectively). These are studied as positron emission tomography (PET) imaging agents or chemosensitizers in cancer research. Selectivity against sigma-1 receptors (Kᵢ ratios >500) is a key focus .

Advanced Research Questions

Q. How do reaction mechanisms differ in palladium-catalyzed vs. aryne MCC syntheses of this compound intermediates?

  • Methodological Answer : Palladium catalysis (e.g., Scheme 4) involves oxidative addition of 2-iodobenzyl bromide to Pd⁰, followed by base-assisted cyclization. In contrast, aryne MCC (Scheme 3 in ) uses iodide as a nucleophilic trigger, generating benzynes that react with aldehydes to form 2-iodobenzyl alcohols. Mechanistic studies via deuterium labeling or kinetic isotope effects can distinguish pathways .

Q. How can researchers resolve contradictions in yield data across synthetic protocols (e.g., base-dependent outcomes)?

  • Methodological Answer : Contradictions arise from base strength and solubility. For example, Cs₂CO₃ (solid, strong base) outperforms KOH (poor solubility in dioxane) in palladium-catalyzed reactions. Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) can identify optimal conditions . Replicating protocols with controlled humidity/purity (e.g., anhydrous Cs₂CO₃) minimizes variability .

Q. What computational strategies are used to predict enantiomer separation or host-guest interactions of this compound derivatives?

  • Methodological Answer : Molecular docking with phenylcarbamate-β-cyclodextrin columns (polar organic mode) predicts enantiomer elution order. Binding energies (−4.5 to −7.2 kcal/mol) correlate with spontaneous complexation, validated by experimental chiral separation data. Density functional theory (DFT) models assess steric effects from phenylcarbamate groups blocking the cyclodextrin cavity .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound derivatives under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring quantifies degradation. For unstable intermediates (e.g., oxazepines), immediate characterization post-synthesis is critical. Long-term storage recommendations include inert atmospheres (argon) and desiccants to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across analogs?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis or hierarchical clustering) identifies structural features (e.g., substituent electronegativity) correlating with sigma-2 receptor binding. Dose-response curves (IC₅₀ comparisons) and ANOVA test significance across batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-iodobenzyl phenylcarbamate
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